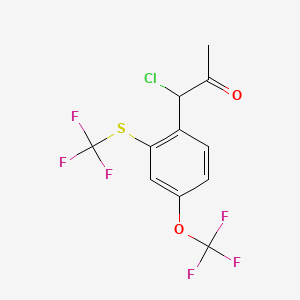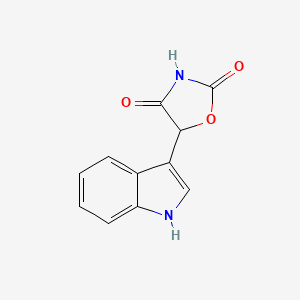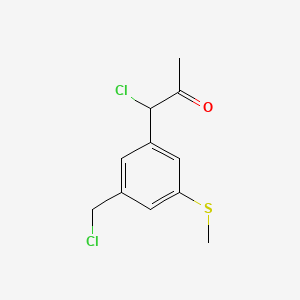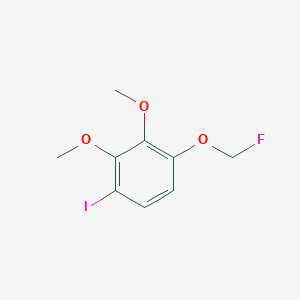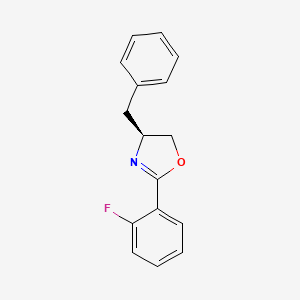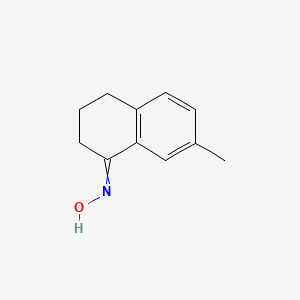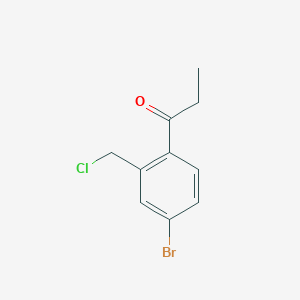
1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom at the fourth position and a chloromethyl group at the second position on the benzene ring, along with a propanone group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one typically involves electrophilic aromatic substitution reactions. One common method involves the bromination of 2-(chloromethyl)phenylpropan-1-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the bromine or chloromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The propanone group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
類似化合物との比較
Similar Compounds
1-(4-Bromo-2-(methyl)phenyl)propan-1-one: Similar structure but with a methyl group instead of a chloromethyl group.
1-(4-Chloro-2-(bromomethyl)phenyl)propan-1-one: Similar structure but with the positions of bromine and chlorine swapped.
1-(4-Bromo-2-(hydroxymethyl)phenyl)propan-1-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one is unique due to the presence of both bromine and chloromethyl groups on the aromatic ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives. The compound’s unique structure also makes it a valuable intermediate in the synthesis of more complex molecules .
特性
分子式 |
C10H10BrClO |
|---|---|
分子量 |
261.54 g/mol |
IUPAC名 |
1-[4-bromo-2-(chloromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrClO/c1-2-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2,6H2,1H3 |
InChIキー |
QTOUDSGRWSJPSL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


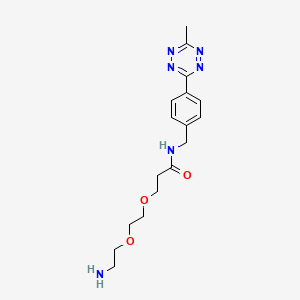
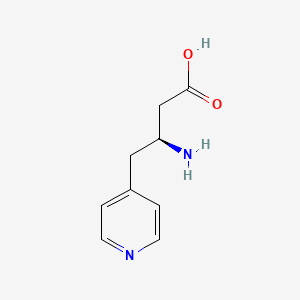
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)


![4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B14039225.png)

